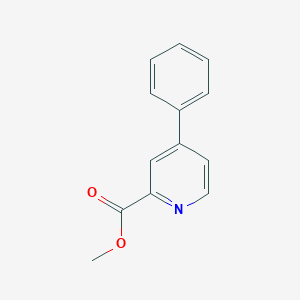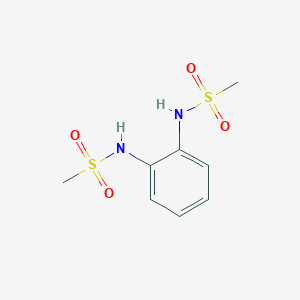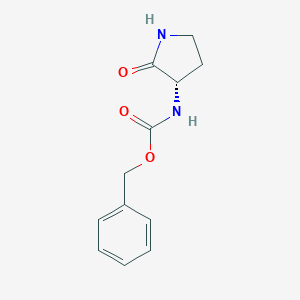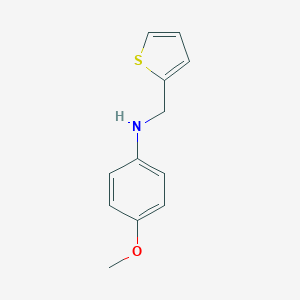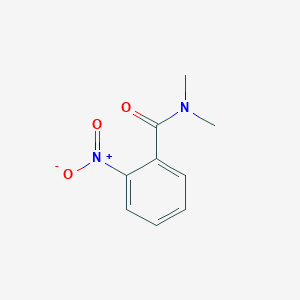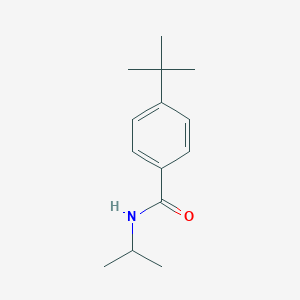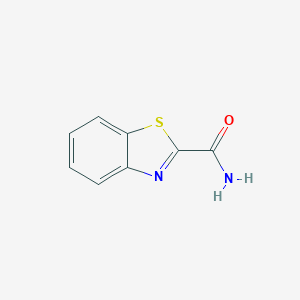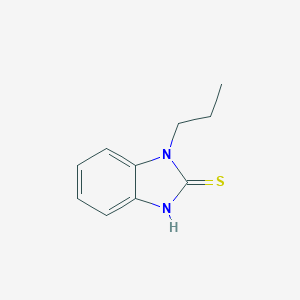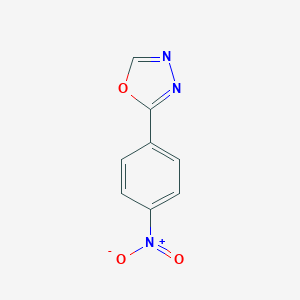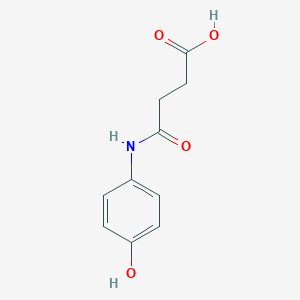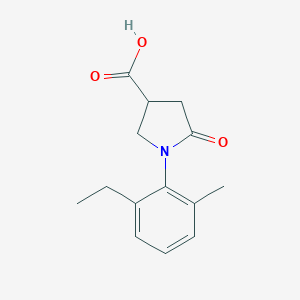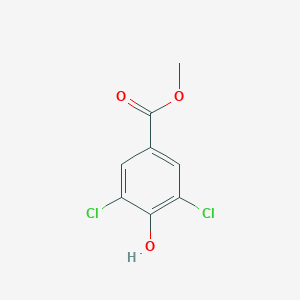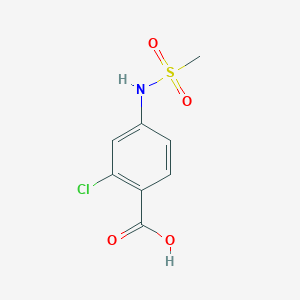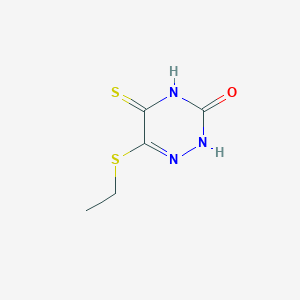
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, also known as ETT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. ETT is a member of the triazine family of compounds and has a unique structure that makes it a promising candidate for a range of applications.
Mechanism Of Action
The mechanism of action of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is not yet fully understood, but it is thought to work by inhibiting enzymes involved in the biosynthesis of key cellular components. This inhibition leads to the disruption of cellular processes, ultimately resulting in the death of the target organism.
Biochemical And Physiological Effects
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including strains that are resistant to conventional antibiotics. 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has also been shown to exhibit antifungal activity against several species of fungi, including Candida albicans. In vivo studies have shown that 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has a low toxicity profile and does not cause significant adverse effects in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in lab experiments include its potent antibacterial, antifungal, and antiviral properties, as well as its low toxicity profile. However, one of the limitations of using 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in lab experiments is its relatively high cost compared to other compounds with similar properties.
Future Directions
There are several future directions for the study of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. One potential area of research is the development of new drug candidates based on the structure of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. Another area of research is the investigation of the mechanism of action of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, which could lead to the development of new antibiotics with novel mechanisms of action. Additionally, the use of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in combination with other compounds could lead to the development of more effective treatments for bacterial and fungal infections.
Synthesis Methods
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one can be synthesized using several methods, including the reaction of ethylthiosemicarbazide with carbon disulfide and an alkyl halide. Another method involves the reaction of ethylthiosemicarbazide with carbon disulfide and an alkylating agent. These methods have been optimized to yield high purity 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one with good yields.
Scientific Research Applications
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been shown to exhibit significant antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
32331-11-6 |
|---|---|
Product Name |
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one |
Molecular Formula |
C5H7N3OS2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
6-ethylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C5H7N3OS2/c1-2-11-4-3(10)6-5(9)8-7-4/h2H2,1H3,(H2,6,8,9,10) |
InChI Key |
GOVDUFODILYHMW-UHFFFAOYSA-N |
Isomeric SMILES |
CCSC1=NNC(=O)N=C1S |
SMILES |
CCSC1=NNC(=O)NC1=S |
Canonical SMILES |
CCSC1=NNC(=O)NC1=S |
Other CAS RN |
32331-11-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)
